4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(bromomethyl)-4-nitrophenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVOQFRECQAGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine, a specialized organic compound with significant potential in medicinal chemistry and drug discovery. Notably, a dedicated CAS number for this specific molecule is not readily found in major chemical databases, suggesting it is not a commercially available reagent. This guide, therefore, addresses this gap by furnishing a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications based on the functionalities present in its structure. Furthermore, detailed experimental protocols and safety guidelines are provided to empower researchers in the synthesis and handling of this and similar compounds. The information herein is curated to support the endeavors of researchers and professionals in the fields of organic synthesis and pharmaceutical development.
Compound Identification and Physicochemical Properties
As of the latest database searches, a specific CAS number for this compound has not been assigned. This indicates that the compound is likely not a stock chemical and requires de novo synthesis for research purposes. The absence of a CAS number underscores the need for a reliable synthetic protocol, which is a primary focus of this guide.
The structure of this compound combines a nitroaromatic ring, a morpholine moiety, and a reactive benzylic bromide. These features are anticipated to govern its chemical reactivity and biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₃BrN₂O₃ | |
| Molecular Weight | 301.14 g/mol | |
| Appearance | Likely a pale yellow to yellow solid | Based on similar nitroaromatic compounds. |
| Melting Point | Not available | Expected to be a crystalline solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in non-polar solvents and water. | |
| Reactivity | The benzylic bromide is a key reactive site for nucleophilic substitution. | The nitro group can be reduced to an amine. |
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of this compound is proposed, starting from commercially available materials. The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-(2-methyl-4-nitrophenyl)morpholine (Precursor)
Experimental Protocol:
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq). Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification to yield 4-(2-methyl-4-nitrophenyl)morpholine.
Step 2: Benzylic Bromination to Yield this compound
The second step is a radical-initiated benzylic bromination of the methyl group of the precursor. N-Bromosuccinimide (NBS) is the reagent of choice for this selective transformation.[1][2]
Experimental Protocol:
-
Reagents and Setup: In a flask protected from light, dissolve the precursor, 4-(2-methyl-4-nitrophenyl)morpholine (1.0 eq), in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[3] Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount).
-
Reaction Initiation: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction is typically rapid once initiated.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest its utility as a versatile intermediate in the synthesis of biologically active molecules.
-
Scaffold for Library Synthesis: The reactive benzylic bromide handle allows for the facile introduction of a wide range of nucleophiles, enabling the generation of diverse chemical libraries for high-throughput screening.
-
Precursor for Bioactive Amines: The nitro group can be readily reduced to an aniline derivative. This resulting amino group can then be further functionalized, for instance, through amide bond formation or reductive amination, to generate compounds with potential therapeutic activities. Nitroaromatic compounds themselves have been explored as hypoxia-activated prodrugs in cancer therapy.[4][5]
-
Morpholine as a Pharmacophore: The morpholine ring is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and to modulate pharmacokinetic profiles.[6]
Sources
- 1. newera-spectro.com [newera-spectro.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Benzylic Bromination of 4-(2-methyl-4-nitrophenyl)morpholine
Executive Summary & Strategic Analysis
This application note details the protocol for the regioselective radical bromination of 4-(2-methyl-4-nitrophenyl)morpholine to synthesize its benzyl bromide derivative. This transformation is a critical step in the synthesis of kinase inhibitors and other pharmacophores where the morpholine-aniline scaffold serves as a hinge binder.
The Chemoselectivity Challenge
The substrate presents a unique "competing radical" challenge that distinguishes it from standard toluene brominations:
-
Benzylic Deactivation: The p-nitro group is strongly electron-withdrawing, destabilizing the benzylic radical intermediate compared to a standard toluene system. This increases the activation energy for the desired Hydrogen Atom Transfer (HAT).
-
Morpholine Liability: The morpholine ring contains C-H bonds
to the nitrogen and oxygen atoms. These positions are susceptible to radical abstraction (forming stabilized -amino or -oxy radicals). -
Steric Congestion: The methyl group at the ortho position is sterically crowded by the bulky morpholine ring, potentially slowing the kinetics of the desired pathway.
Strategic Solution: This protocol utilizes a Wohl-Ziegler approach optimized with Trifluorotoluene (PhCF
Mechanistic Insight & Causality
The reaction proceeds via a radical chain mechanism.[1][2] Understanding the "Goldfinger Mechanism" is vital for troubleshooting. The concentration of Br
Pathway Visualization
The following diagram illustrates the competition between the desired benzylic bromination and the undesired morpholine oxidation.
Figure 1: Mechanistic pathway highlighting the competition between benzylic bromination (Path A) and morpholine oxidation (Path B).
Experimental Protocols
Method A: Green Thermal Protocol (Recommended)
Rationale: Uses
Materials Table
| Reagent | Equiv. | Role | Critical Specification |
| Substrate | 1.0 | Reactant | Dry, free of residual alcohols. |
| NBS | 1.05 | Br Source | Must be recrystallized from H |
| AIBN | 0.05 | Initiator | Recrystallized from methanol if yellow. Store at 4°C. |
| PhCF | 10 vol | Solvent | Anhydrous, degassed (sparged with N |
Step-by-Step Workflow
-
Preparation:
-
Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Add Substrate (1.0 eq) and PhCF
(10 mL per gram of substrate). -
Stir at room temperature and sparge with nitrogen for 15 minutes to remove dissolved oxygen (O
is a radical inhibitor).
-
-
Initiation:
-
Add NBS (0.5 eq) and AIBN (0.025 eq). Note: Portion-wise addition keeps the radical concentration steady and prevents runaway exotherms.
-
Heat the mixture to reflux (102°C) using an oil bath. The reaction requires vigorous reflux to ensure the succinimide byproduct floats to the surface (density separation), driving the equilibrium.
-
-
Propagation & Monitoring:
-
After 1 hour, cool slightly (to ~80°C) and add the remaining NBS (0.55 eq) and AIBN (0.025 eq).
-
Return to reflux.
-
Monitor: Check via HPLC or TLC every 2 hours.
-
Endpoint: Disappearance of starting material.
-
Visual Cue: The dense NBS solid at the bottom will convert to low-density succinimide floating at the top.[3]
-
-
-
Workup (Critical for Morpholine Stability):
-
Purification:
-
Recrystallization from Heptane/EtOAc is preferred over column chromatography, as silica gel can cause hydrolysis of the benzyl bromide.
-
Method B: Photochemical Flow Protocol (Advanced)
Rationale: For scale-up or stubborn substrates. Light (UV-Vis) cleaves the N-Br bond more efficiently than heat, often allowing for lower temperatures (25-40°C) which suppresses morpholine side-reactions.
Setup:
-
Reactor: FEP tubing wrapped around a 450 nm (Blue LED) or 365 nm (UV) light source.
-
Solvent: Acetonitrile (MeCN) or PhCF
. -
Flow Rate: Optimized for a residence time of 20-40 minutes.
Procedure:
-
Dissolve Substrate and NBS (1.1 eq) in solvent.
-
Pump through the photoreactor.
-
Collect output in a flask containing solid NaHCO
to immediately quench HBr.
Analytical Validation & QC
1H-NMR Interpretation
The reaction progress is best quantified by the chemical shift of the benzylic protons.
| Moiety | Chemical Shift ( | Multiplicity |
| Reactant (-CH | ~2.30 - 2.40 | Singlet (3H) |
| Product (-CH | ~4.45 - 4.60 | Singlet (2H) |
| Morpholine (-CH | 3.00 - 3.80 | Multiplets |
Success Criteria:
-
Disappearance of the singlet at ~2.3 ppm.
-
Appearance of the downfield singlet at ~4.5 ppm.
-
Integration of morpholine protons should remain constant (8H). Loss of integration here suggests ring oxidation.
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting reaction stalls or side-product formation.
References
-
Wohl-Ziegler Reaction Mechanism
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
-
-
Green Solvent Alternatives (PhCF3)
-
Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination.[3] Journal of Organic Chemistry. (General reference for PhCF3 utility in radical chemistry).
- Note: See also: Knipe, A. C., et al.
-
- Bromination of Deactivated Toluenes: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Free-Radical Substitution).
-
Morpholine-Aniline Synthesis Context
-
Example of similar scaffold synthesis: World Journal of Pharmaceutical Sciences, "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl...", identifying the stability of the morpholine ring under basic SNAr conditions, contrasting with the radical sensitivity here.
-
Sources
Application Note: Synthesis of Quinazoline Derivatives using 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
[1]
Executive Summary
The synthesis of third-generation kinase inhibitors often requires the decoration of a quinazoline core with solubilizing groups and reactive handles for covalent binding. This compound serves as a bifunctional building block:
-
Electrophilic Handle: The bromomethyl group allows for rapid
coupling to quinazoline nucleophiles. -
Pharmacophore Installation: It introduces a morpholine ring (improving lipophilicity/solubility balance) and a nitro group.
-
Synthetic Versatility: Post-coupling reduction of the nitro group yields an aniline, enabling the synthesis of complex amide or urea derivatives.
This guide details the protocol for N-alkylation of quinazolin-4(3H)-ones using this reagent, followed by nitro-reduction to yield a key amine intermediate.
Retrosynthetic Logic & Mechanism
The synthesis relies on the varying reactivity of the quinazolinone tautomers. Under basic conditions, the N3-nitrogen is the preferred nucleophile, although O-alkylation can occur depending on the solvent and counter-ion.
Reaction Pathway[2][3]
-
Step 1 (Coupling):
displacement of the benzylic bromide by the deprotonated quinazolinone. -
Step 2 (Activation): Chemoselective reduction of the nitro group to an aniline.
-
Step 3 (Functionalization): (Optional) Acylation of the resulting amine to form the final inhibitor.
Mechanistic Diagram (Graphviz)
Caption: Figure 1: Synthetic pathway for N3-functionalization of quinazolinones via S_N2 alkylation and nitro reduction.
Experimental Protocol
Phase 1: N-Alkylation (Coupling)
Objective: Attach the morpholine-nitro-benzyl moiety to the quinazoline core.
Reagents:
-
Substrate: Quinazolin-4(3H)-one (1.0 equiv)
-
Reagent A: this compound (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.
Procedure:
-
Activation: In a dried round-bottom flask, dissolve Quinazolin-4(3H)-one (10 mmol) in DMF (20 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to generate the anion. -
Addition: Dissolve Reagent A (11 mmol) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Note: The reaction is exothermic; maintain temperature < 30°C during addition.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. The starting material (quinazolinone) should disappear.
-
Workup:
-
Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.
-
A precipitate should form. Stir for 30 minutes to ensure full precipitation.
-
Filter the solid and wash with water (
mL) and cold diethyl ether ( mL) to remove residual DMF and unreacted bromide.
-
-
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
-
Yield Expectation: 75–85%.
-
Phase 2: Nitro Reduction
Objective: Convert the nitro group to an aniline to enable further drug design (e.g., amide coupling).
Method Choice: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (
Reagents:
-
Substrate: Intermediate A (from Phase 1) (1.0 equiv)
-
Reductant: Iron powder (Fe), 325 mesh (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Suspend Intermediate A (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add
(25 mmol) and Iron powder (25 mmol). -
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Visual Cue: The reaction typically turns from yellow/orange (nitro) to dark brown/black (iron oxides).
-
-
Monitoring: Check TLC after 2 hours. The polar amine spot should appear (stains red/purple with Ninhydrin).
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with Ethyl Acetate (
mL). -
Dry organics over
, filter, and concentrate.
-
-
Purification: The crude aniline is often pure enough for the next step. If necessary, purify via column chromatography.
Data Analysis & Troubleshooting
Expected Analytical Data
| Parameter | Characteristic Signal (1H NMR, DMSO-d6) | Interpretation |
| Benzylic CH2 | Singlet, | Confirms N-alkylation (Shifted from ~4.6 ppm in bromide). |
| Morpholine | Multiplets, | Confirms presence of solubilizing group. |
| Nitro (Inter 1) | Aromatic d/dd, | Deshielded protons ortho to nitro group. |
| Amine (Product) | Broad Singlet, | Appearance confirms successful reduction. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | O-Alkylation vs N-Alkylation competition. | Use a softer base ( |
| Incomplete Reduction | Iron surface passivation. | Activate Iron powder with dilute HCl wash prior to use, or use ultrasonic agitation during reaction. |
| Benzylic Cleavage | Over-reduction (Hydrogenolysis). | Avoid |
Safety & Handling
-
This compound:
-
Lachrymator: Benzyl bromides are potent eye irritants. Handle only in a fume hood.
-
Skin Sensitizer: Wear nitrile gloves and long sleeves.
-
-
Nitro Compounds: Potentially explosive if heated dry. Do not concentrate to absolute dryness at high temperatures (>50°C).
-
DMF: Hepatotoxic and teratogenic. Use double-gloving procedure.
References
-
Quinazoline Synthesis & Functionalization
- Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their use in the preparation of bioactive compounds." Tetrahedron, 2005.
-
(General methodology verification).
-
Nitro Reduction Protocols
- Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.
-
Kinase Inhibitor Design (Morpholine Utility)
- Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." J. Biol. Chem., 2002.
Safety Operating Guide
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine proper disposal procedures
Executive Safety Directive
STOP. Do not treat 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine as standard organic waste.
This compound contains a bromomethyl group attached to an aromatic ring (a benzyl bromide derivative). In the absence of a compound-specific Safety Data Sheet (SDS), you must manage it according to the Structure-Activity Relationship (SAR) of its functional groups.
-
Primary Hazard: Alkylating Agent & Lachrymator . The benzylic carbon-bromine bond is highly reactive toward nucleophiles (DNA, proteins). It acts as a potent mucous membrane irritant (tear gas) and potential mutagen.
-
Secondary Hazard: Toxic .[1][2] The nitro-aromatic moiety contributes to systemic toxicity.
-
Operational Rule: All handling, including weighing and waste consolidation, must occur inside a certified chemical fume hood.
Chemical Profile & Hazard Identification
To ensure safe disposal, we must deconstruct the molecule into its reactive components. This analysis dictates the disposal logic.[3][4]
| Functional Group | Hazard Class | Disposal Implication |
| Bromomethyl (-CH₂Br) | High Reactivity / Lachrymator | CRITICAL: Must be chemically quenched (deactivated) before leaving the fume hood. Volatile irritant. |
| Nitro (-NO₂) | Toxic / Energetic | Avoid heating under confinement. Do not mix with strong reducing agents or bases in uncontrolled conditions. |
| Morpholine Ring | Basic Amine | Modulates solubility. Likely soluble in organic solvents (DCM, Ethyl Acetate) and moderately soluble in acidic aqueous media. |
Pre-Disposal Stabilization (Quenching Protocol)
Objective: Convert the reactive alkyl bromide into a stable, non-volatile "Bunte salt" or alcohol before disposal.
Method: Nucleophilic substitution using Sodium Thiosulfate (
Reagents Required:
-
Sodium Thiosulfate pentahydrate (
) -
Solvent: Ethanol or Methanol
-
Personal Protective Equipment (PPE): Butyl rubber gloves (latex is permeable to benzyl bromides), chemical splash goggles, lab coat.
Step-by-Step Quenching Workflow:
-
Preparation: Dissolve the waste this compound in a minimal amount of acetone or ethanol.
-
Quenching Solution: In a separate flask, prepare a 10% w/v aqueous solution of Sodium Thiosulfate. You need a 20-fold molar excess relative to the waste compound.
-
Mixing: Slowly add the dissolved waste to the thiosulfate solution while stirring.
-
Incubation: Stir the mixture at room temperature for 24 hours .
-
Validation: The mixture should become a single phase or a suspension of the solid Bunte salt.
-
-
Verification (Optional but Recommended): Take a small aliquot. Add a drop of 4-(p-nitrobenzyl)pyridine (NBP) reagent. If it turns blue/purple, alkylating agent is still present. If colorless, quenching is complete.
Operational Disposal Workflows
The following decision logic ensures the material is routed to the correct waste stream based on its physical state.
Caption: Decision matrix for stabilizing and routing reactive benzyl bromide derivatives.
Waste Segregation & Packaging
Once quenched, the material is no longer a high-reactivity hazard, but it remains a chemical hazard.
| Parameter | Specification |
| Container Type | Amber glass or High-Density Polyethylene (HDPE). Do not use metal containers (corrosion risk from bromide ions). |
| Labeling | "Hazardous Waste - Halogenated Organic" . Explicitly list: Ethanol, Water, Sodium Thiosulfate, Morpholine derivative. |
| Segregation | Keep separate from Oxidizers (e.g., Nitric Acid) and Strong Bases . |
| Storage Time | Dispose of within 90 days (standard satellite accumulation area limit). |
Emergency Spill Response
If the unquenched material is spilled outside the fume hood:
-
Evacuate: The lachrymatory effect will be immediate. Clear the area.
-
PPE Up: Don Silver Shield/4H laminate gloves or double-gloved Nitrile (standard Nitrile has short breakthrough times for benzyl halides). Wear a full-face respirator with organic vapor cartridges if ventilation is poor.
-
Neutralize: Cover the spill with a mix of soda ash (sodium carbonate) and clay absorbent . Ideally, spray with the thiosulfate solution described above to deactivate in situ.
-
Clean: Scoop into a disposal container. Wash the area with a dilute soap/water solution.[3][9]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing protocols for Benzyl Bromide/Chloride destruction).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzyl Bromide. (Used as SAR proxy for bromomethyl reactivity).
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. (Used for core structure toxicity data).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epfl.ch [epfl.ch]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
